

# Elzovantinib's Activity in MET Exon 14 Skipping Mutations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Mutations that lead to the skipping of exon 14 in the Mesenchymal-Epithelial Transition (MET) proto-oncogene (METex14) are recognized as key oncogenic drivers in a subset of non-small cell lung cancers (NSCLC) and other solid tumors. This alteration results in the production of a MET receptor that is resistant to normal degradation, leading to its accumulation and constitutive activation of downstream signaling pathways that promote tumor cell proliferation, survival, and invasion. **Elzovantinib** (TPX-0022) is a novel, orally available, multi-targeted tyrosine kinase inhibitor (TKI) designed to potently inhibit MET, as well as SRC and CSF1R. This technical guide provides an in-depth overview of the preclinical and clinical activity of **elzovantinib** in the context of MET exon 14 skipping mutations.

### **Mechanism of Action and Preclinical Rationale**

**Elzovantinib** is a potent inhibitor of the MET receptor tyrosine kinase. In cancers harboring MET exon 14 skipping mutations, the juxtamembrane domain of the MET protein, which is critical for its CBL-mediated ubiquitination and subsequent degradation, is lost. This leads to increased stability and prolonged activation of the MET receptor, driving oncogenesis through downstream pathways such as the RAS-MAPK and PI3K-AKT signaling cascades.[1] **Elzovantinib**, by targeting the ATP-binding site of the MET kinase, aims to abrogate this aberrant signaling.



Furthermore, **elzovantinib**'s concurrent inhibition of SRC, a key downstream effector of MET, and CSF1R, a modulator of tumor-associated macrophages, provides a multi-pronged approach to overcoming resistance and enhancing the durability of response.[2][3]

# **Clinical Activity: The SHIELD-1 Trial**

The primary clinical evidence for **elzovantinib**'s activity in MET exon 14 skipping mutations comes from the Phase 1 SHIELD-1 trial (NCT03993873), a first-in-human, open-label study evaluating the safety, tolerability, pharmacokinetics, and preliminary efficacy of **elzovantinib** in patients with advanced solid tumors harboring genetic alterations in MET.[2][4]

## **Patient Population and Efficacy**

As of a data cutoff in May 2021, the SHIELD-1 trial had enrolled 52 patients, including 30 with NSCLC. Of the NSCLC patients, 20 harbored MET exon 14 skipping mutations.[2]

While specific efficacy data for the entire cohort of 20 NSCLC patients with MET exon 14 skipping mutations has not been detailed in available preliminary reports, data from a subset of MET TKI-naïve NSCLC patients provides early encouraging signals. In a group of 11 MET TKI-naïve NSCLC patients with various MET alterations, the confirmed objective response rate (cORR) was 36%.[5] Notably, one of the four responders in this group had a MET exon 14 skipping mutation and experienced a durable response lasting over 15 months.[5]

Data for MET TKI-pretreated NSCLC patients, a heavily pretreated population, showed that 7 out of 13 patients achieved stable disease as their best response, resulting in a clinical benefit rate of 54%.[6]

Table 1: Preliminary Efficacy of **Elzovantinib** in MET TKI-Naïve NSCLC Patients from the SHIELD-1 Trial



| Patient Subgroup                                         | Number of Patients | Confirmed Objective Response Rate (cORR) | Notes                                                                                     |
|----------------------------------------------------------|--------------------|------------------------------------------|-------------------------------------------------------------------------------------------|
| MET TKI-Naïve<br>NSCLC (with various<br>MET alterations) | 11                 | 36% (4/11)                               | One responder had a MET exon 14 skipping mutation with a response duration of 15+ months. |

Data is based on preliminary reports and is subject to change with further follow-up.

# **Safety and Tolerability**

Preliminary safety data from the SHIELD-1 trial, encompassing all 52 enrolled patients, indicate that **elzovantinib** is generally well-tolerated.

Table 2: Most Common Treatment-Emergent Adverse Events (TEAEs) in the SHIELD-1 Trial (All Patients)

| Adverse Event     | Frequency |
|-------------------|-----------|
| Dizziness         | 55%       |
| Lipase Increased  | 32%       |
| Fatigue           | 32%       |
| Amylase Increased | 27%       |
| Nausea            | 27%       |
| Vomiting          | 27%       |
| Constipation      | 23%       |
| Anemia            | 23%       |



Most TEAEs were Grade 1 or 2.[7] The maximum tolerated dose had not been determined at the time of the data cutoff, with one dose-limiting toxicity of Grade 2 dizziness reported at the 120 mg once-daily dose.[7]

# **Experimental Protocols Cell Viability Assay**

To assess the anti-proliferative activity of **elzovantinib** on cancer cells harboring MET exon 14 skipping mutations, a colorimetric cell viability assay such as the MTT or a growth in low attachment (GILA) assay can be employed.[8]

#### Protocol Outline:

- Cell Seeding: Plate cancer cell lines with known MET exon 14 skipping mutations in 96-well plates at an appropriate density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of elzovantinib or a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for a defined period (e.g., 72 hours) under standard cell culture conditions.
- Reagent Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.
- Solubilization: Solubilize the formazan crystals with a solubilization buffer.
- Data Acquisition: Measure the absorbance at a specific wavelength using a microplate reader.
- Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of elzovantinib.

## **Western Blot for Phospho-MET**

To confirm the inhibitory effect of **elzovantinib** on MET signaling, Western blotting for the phosphorylated form of MET (p-MET) is a crucial experiment.



#### Protocol Outline:

- Cell Lysis: Treat MET exon 14 skipping-mutant cancer cells with elzovantinib or a vehicle control for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
- Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
- SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated MET (e.g., anti-p-MET Tyr1234/1235) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities to determine the relative levels of p-MET in treated versus untreated cells. A total MET antibody should be used as a loading control.

# In Vivo Xenograft Model

To evaluate the in vivo anti-tumor efficacy of **elzovantinib**, a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model with a MET exon 14 skipping mutation can be utilized.

#### Protocol Outline:

• Tumor Implantation: Subcutaneously implant tumor fragments from a MET exon 14 skippingpositive PDX or a suspension of a relevant cancer cell line into immunocompromised mice.



- Tumor Growth and Randomization: Monitor tumor growth, and once tumors reach a predetermined size, randomize the mice into treatment and control groups.
- Drug Administration: Administer elzovantinib orally to the treatment group at a specified dose and schedule, while the control group receives a vehicle.
- Tumor Measurement: Measure tumor volume regularly using calipers.
- Endpoint: Continue treatment until a predefined endpoint is reached (e.g., a specific tumor volume or signs of toxicity).
- Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for p-MET).

# Visualizations Signaling Pathways and Experimental Workflows





Activates

Click to download full resolution via product page

Caption: MET Signaling in Wild-Type vs. Exon 14 Skipping and Elzovantinib's Mechanism.





Click to download full resolution via product page

Caption: Elzovantinib's Preclinical to Clinical Development Workflow.

## Conclusion

**Elzovantinib** has demonstrated promising preliminary anti-tumor activity in patients with advanced solid tumors harboring MET exon 14 skipping mutations, particularly in the MET TKI-



naïve NSCLC population. Its mechanism of action, targeting not only the aberrantly activated MET receptor but also key downstream and microenvironment modulators, provides a strong rationale for its continued development. The safety profile observed in the SHIELD-1 trial appears manageable. Further data from this ongoing trial, especially with a specific focus on the MET exon 14 skipping cohort, are eagerly awaited to fully elucidate the clinical potential of **elzovantinib** in this patient population. The preclinical and clinical data to date support **elzovantinib** as a potentially valuable therapeutic option for patients with MET exon 14 skipping-driven cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Lung Cancer with MET exon 14 Skipping Mutation: Genetic Feature, Current Treatments, and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Turning Point Therapeutics Presents Updated Preliminary Clinical Data for Repotrectinib and Elzovantinib (TPX-0022) at 2021 AACR-NCI-EORTC Conference and Provides Regulatory Updates - BioSpace [biospace.com]
- 6. Study of TPX-0022 in Patients With Advanced NSCLC, Gastric Cancer or Solid Tumors Harboring Genetic Alterations in MET [clin.larvol.com]
- 7. Turning Point Therapeutics Presents Initial Clinical Data From Phase 1 SHIELD-1 Study of Novel MET/SRC/CSF1R Inhibitor TPX-0022 at 2020 EORTC-NCI-AACR Symposium -BioSpace [biospace.com]
- 8. MET exon 14 skipping is overexpressed in an allele-specific manner in lung adenocarcinoma primary samples | microPublication [micropublication.org]
- To cite this document: BenchChem. [Elzovantinib's Activity in MET Exon 14 Skipping Mutations: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b2457233#elzovantinib-activity-in-met-exon-14-skipping-mutations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com